molecular formula C11H11FO2 B13544966 Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone

Cat. No.: B13544966
M. Wt: 194.20 g/mol
InChI Key: OBZIIGDBUCALCI-UHFFFAOYSA-N
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Description

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone is an organic compound with the molecular formula C11H11FO2 It is a ketone derivative characterized by a cyclopropyl group attached to a 5-fluoro-2-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 5-fluoro-2-methoxybenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropylcarbonyl chloride+5-fluoro-2-methoxybenzenePyridineThis compound\text{Cyclopropylcarbonyl chloride} + \text{5-fluoro-2-methoxybenzene} \xrightarrow{\text{Pyridine}} \text{this compound} Cyclopropylcarbonyl chloride+5-fluoro-2-methoxybenzenePyridine​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-methoxyphenyl)methanone
  • Cyclopropyl(5-fluoro-2-methoxyphenyl)methanamine

Uniqueness

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone is unique due to the presence of both a cyclopropyl group and a fluorine atom on the aromatic ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

cyclopropyl-(5-fluoro-2-methoxyphenyl)methanone

InChI

InChI=1S/C11H11FO2/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

OBZIIGDBUCALCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C2CC2

Origin of Product

United States

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